molecular formula C17H12BrClN2O2 B14861602 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14861602
M. Wt: 391.6 g/mol
InChI Key: SBMIDHVFFSZGAJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorobenzyl and 4-bromophenyl groups. This can be done using appropriate halogenated benzyl and phenyl compounds in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated benzyl and phenyl compounds in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-Chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-Chlorobenzyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both 4-chlorobenzyl and 4-bromophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C17H12BrClN2O2

Molecular Weight

391.6 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H12BrClN2O2/c18-13-5-3-12(4-6-13)15-9-16(17(22)23)21(20-15)10-11-1-7-14(19)8-2-11/h1-9H,10H2,(H,22,23)

InChI Key

SBMIDHVFFSZGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)Cl

Origin of Product

United States

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